molecular formula C14H19N7O2 B12169985 1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide

1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide

Cat. No.: B12169985
M. Wt: 317.35 g/mol
InChI Key: DRQYTKZJTIMHLS-UHFFFAOYSA-N
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Description

1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide is a synthetic compound with a molecular formula of C14H19N7O2 It is known for its unique structure, which includes a purine moiety linked to a piperidine ring via a beta-alanyl spacer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Purine Moiety: The purine ring is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.

    Attachment of the Beta-Alanyl Spacer: The beta-alanyl group is introduced via a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the beta-alanyl-purine intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Use of Catalysts: Employing catalysts to increase reaction efficiency and reduce production costs.

    Purification Techniques: Utilizing methods such as crystallization, chromatography, and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often carried out in polar solvents.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with fewer oxygen atoms.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The purine moiety is known to interact with nucleotide-binding sites, potentially inhibiting enzymes or receptors involved in critical biological processes. The beta-alanyl spacer and piperidine ring contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide analogs: Compounds with slight modifications in the purine moiety or piperidine ring.

    Purine-based inhibitors: Compounds that share the purine core structure but differ in the attached functional groups.

Uniqueness

This compound stands out due to its unique combination of a purine moiety, beta-alanyl spacer, and piperidine ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H19N7O2

Molecular Weight

317.35 g/mol

IUPAC Name

1-[3-(7H-purin-6-ylamino)propanoyl]piperidine-4-carboxamide

InChI

InChI=1S/C14H19N7O2/c15-12(23)9-2-5-21(6-3-9)10(22)1-4-16-13-11-14(18-7-17-11)20-8-19-13/h7-9H,1-6H2,(H2,15,23)(H2,16,17,18,19,20)

InChI Key

DRQYTKZJTIMHLS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCNC2=NC=NC3=C2NC=N3

Origin of Product

United States

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